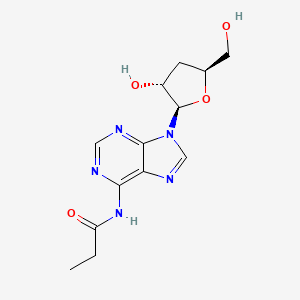

N6-Propionyl Cordycepin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N6-Propionyl Cordycepin is a derivative of cordycepin, a nucleoside analog extracted from the fungus Cordyceps. This compound is known for its diverse biological activities, including antiviral, antibacterial, antitumor, and anti-inflammatory properties . It is a white solid that is soluble in water and organic solvents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N6-Propionyl Cordycepin typically involves a two-step reaction. Initially, cordycepin reacts with propionyl chloride to form this compound. This is followed by purification and crystallization to obtain a high-purity product .

Industrial Production Methods: Industrial production of this compound often employs fermentation techniques using Cordyceps militaris. Optimization of liquid and solid fermentation conditions, along with genetic modifications, can enhance the yield of cordycepin, which is then chemically modified to produce this compound .

Analyse Chemischer Reaktionen

Types of Reactions: N6-Propionyl Cordycepin undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.

Reduction: This reaction can be used to modify the compound’s structure, affecting its reactivity and interactions.

Substitution: Common in the synthesis of derivatives, substitution reactions can introduce new functional groups to the molecule.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under controlled conditions.

Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.

Substitution: Propionyl chloride is used in the initial synthesis step to introduce the propionyl group.

Major Products Formed: The primary product of these reactions is this compound itself, with potential by-products depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

N6-Propionyl Cordycepin has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various bioactive compounds.

Biology: Studied for its effects on cellular processes, including apoptosis and autophagy.

Medicine: Investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent.

Industry: Utilized in the development of pharmaceuticals and health supplements.

Wirkmechanismus

N6-Propionyl Cordycepin exerts its effects through several mechanisms:

Inhibition of Biosynthesis: It inhibits the synthesis and metabolism of DNA and RNA by acting as a nucleoside analog.

Induction of Apoptosis: It promotes programmed cell death in cancer cells by activating apoptotic pathways.

Immune Modulation: It modulates the immune response, enhancing the body’s ability to fight infections and tumors.

Vergleich Mit ähnlichen Verbindungen

Cordycepin: The parent compound, known for its broad-spectrum biological activities.

N6-(2-Hydroxyethyl)-Adenosine: Another derivative with similar pharmacological properties.

Uniqueness: N6-Propionyl Cordycepin is unique due to its enhanced stability and bioavailability compared to cordycepin. The propionyl group modification reduces the rate of deamination, making it more effective in therapeutic applications .

Biologische Aktivität

N6-Propionyl cordycepin, a derivative of the bioactive compound cordycepin found in various species of the Cordyceps genus, has garnered significant attention for its diverse biological activities. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of its biological effects.

Chemical Structure and Properties

This compound is structurally similar to adenosine, differing primarily by the propionyl group at the N6 position. Its chemical formula is C12H15N5O3, with a molecular weight of approximately 251 g/mol. This modification enhances its pharmacological properties compared to standard cordycepin.

The biological activity of this compound can be attributed to several key mechanisms:

- Inhibition of RNA and DNA Synthesis : Like its parent compound, this compound inhibits the synthesis of RNA and DNA, affecting cellular proliferation and survival .

- Signal Transduction Modulation : It modulates critical signaling pathways such as PI3K/Akt/mTOR, which are involved in cell growth, metabolism, and survival. This modulation leads to reduced tumor growth and inflammatory responses .

- Antioxidant Activity : The compound exhibits significant antioxidant properties, reducing oxidative stress in various cell models .

Anticancer Effects

This compound has shown promising results in various cancer models:

- In Vitro Studies : In human cancer cell lines, it has been observed to induce apoptosis through caspase activation and modulate MAPK pathways, leading to decreased viability of cancer cells .

- In Vivo Studies : Animal models demonstrate that this compound can significantly inhibit tumor growth in colon cancer models by enhancing systemic antitumor immune responses .

Neuroprotective Effects

Research indicates that this compound protects neuronal cells from oxidative stress-induced damage. For instance:

- PC12 Cell Model : It reduced neurotoxicity induced by 6-hydroxydopamine (6-OHDA) through antioxidant mechanisms and modulation of apoptosis-related proteins .

Summary of Biological Activities

Case Studies

- Case Study on Cancer Treatment : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in a mouse model of colon cancer. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis mediated by the mTOR pathway .

- Neuroprotection in Parkinson's Disease Models : In a study involving rotenone-induced toxicity in rats, this compound administration resulted in decreased Bcl2 expression and increased mitochondrial membrane potential (ψm), suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Eigenschaften

IUPAC Name |

N-[9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O4/c1-2-9(21)17-11-10-12(15-5-14-11)18(6-16-10)13-8(20)3-7(4-19)22-13/h5-8,13,19-20H,2-4H2,1H3,(H,14,15,17,21)/t7-,8+,13+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPRCIUDOEWOPKD-HHURGBBESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H](C[C@H](O3)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.